molecular formula C7H4BrF2NO B1380790 6-Bromo-2,3-difluorobenzamide CAS No. 1502530-72-4

6-Bromo-2,3-difluorobenzamide

Cat. No.: B1380790
CAS No.: 1502530-72-4
M. Wt: 236.01 g/mol
InChI Key: DBOZVIZJTOCYCX-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzamide is a halogenated aromatic compound featuring bromine and fluorine substituents on a benzamide backbone. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its synthesis typically involves multi-step halogenation and functionalization reactions, as evidenced by protocols involving phosphorus oxychloride and crystallization from ethanol .

Properties

IUPAC Name

6-bromo-2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOZVIZJTOCYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2,3-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the reaction of 2,3-difluorobenzamide with bromine in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often optimize reaction conditions, including temperature, pressure, and the use of specific catalysts, to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

6-Bromo-2,3-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

6-Bromo-2,3-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorine at C2/C3 in this compound reduces steric hindrance compared to bulkier groups (e.g., phenyl in imidazopyridines), favoring nucleophilic substitution .
  • Functional Groups : The amide group in this compound supports hydrogen bonding, unlike the aldehyde in 6-bromo-2,3-difluorobenzaldehyde, which prioritizes electrophilic reactivity .

Key Observations :

  • Receptor Binding: Bromine at position 6 in aplysinopsins enhances 5-HT2C receptor affinity (Ki = 0.3 µM vs. 2.3 µM for de-N-methylated analog) .

Biological Activity

Overview

6-Bromo-2,3-difluorobenzamide is a synthetic compound characterized by its unique combination of bromine and fluorine substituents on a benzamide framework. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C7H4BrF2N
  • Molecular Weight : 220.01 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various signaling pathways. Research indicates that it may inhibit certain kinases or modulate signaling cascades, thereby affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with notable activity against Gram-positive bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

In cancer research, this compound has been evaluated for its potential to inhibit tumor growth. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models.

Case Studies

  • Antimicrobial Efficacy
    • Study : A comparative analysis was conducted on the antimicrobial efficacy of various benzamide derivatives, including this compound.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .
  • Anticancer Activity
    • Study : A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
    • Results : The compound showed an IC50 value of 15 µM after 48 hours of treatment, suggesting potent anticancer activity compared to control groups .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-7 (breast cancer)15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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